molecular formula C13H18N2O4S B4986883 N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4986883
M. Wt: 298.36 g/mol
InChI Key: NAXNRSGANHLFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AMG 282, is a small molecule inhibitor that has shown potential in the treatment of cancer. It was first synthesized by researchers at Amgen Inc. and has since been the subject of numerous scientific studies. In

Mechanism of Action

The mechanism of action of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 involves the inhibition of a protein called focal adhesion kinase (FAK), which is involved in cell adhesion, migration, and proliferation. By inhibiting FAK, N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 prevents cancer cells from spreading and dividing, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and fibrosis in animal models, and to improve cardiac function in models of heart failure. However, further research is needed to fully understand these effects.

Advantages and Limitations for Lab Experiments

One advantage of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 is its specificity for FAK, which makes it a useful tool for studying the role of FAK in various biological processes. However, its potency and selectivity can also make it difficult to use in certain experiments, particularly those involving whole organisms. In addition, the cost of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 can be prohibitive for some researchers.

Future Directions

There are several potential future directions for research involving N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce its toxicity. Another area of interest is the exploration of its effects on other diseases, such as fibrosis and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 and its potential for use in combination with other cancer treatments.

Synthesis Methods

The synthesis of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 involves several steps, starting with the reaction of N-methyl glycine with allyl bromide to form N-allyl-N-methylglycine. This intermediate is then reacted with 2-methoxybenzaldehyde to form N-allyl-N-(2-methoxybenzyl)glycine. Finally, the methylsulfonyl group is introduced through a reaction with methanesulfonyl chloride to yield the final product, N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282.

Scientific Research Applications

N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 has been the subject of numerous scientific studies, particularly in the area of cancer research. It has been shown to inhibit the growth of certain types of cancer cells, including breast cancer, lung cancer, and melanoma. In addition, N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-(2-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-4-9-14-13(16)10-15(20(3,17)18)11-7-5-6-8-12(11)19-2/h4-8H,1,9-10H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXNRSGANHLFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NCC=C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylglycinamide

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